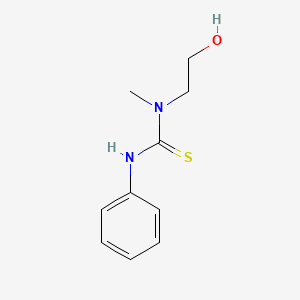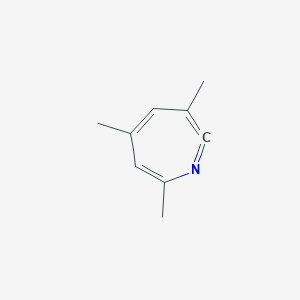
Hexadecanoic acid, 2-methoxy-1-(methoxymethyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanoic acid, 2-methoxy-1-(methoxymethyl)ethyl ester is an organic compound with the molecular formula C21H42O4. It is an ester derivative of hexadecanoic acid, commonly known as palmitic acid. This compound is characterized by the presence of a methoxy group and a methoxymethyl group attached to the ester moiety, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexadecanoic acid, 2-methoxy-1-(methoxymethyl)ethyl ester typically involves the esterification of hexadecanoic acid with 2-methoxy-1-(methoxymethyl)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecanoic acid, 2-methoxy-1-(methoxymethyl)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield hexadecanoic acid and 2-methoxy-1-(methoxymethyl)ethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4) in aqueous medium, while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or potassium carbonate (K2CO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a standard reagent for reducing esters to alcohols.
Major Products
Hydrolysis: Hexadecanoic acid and 2-methoxy-1-(methoxymethyl)ethanol.
Transesterification: A new ester and an alcohol.
Reduction: Hexadecanol and 2-methoxy-1-(methoxymethyl)ethanol.
Wissenschaftliche Forschungsanwendungen
Hexadecanoic acid, 2-methoxy-1-(methoxymethyl)ethyl ester has various applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed in vivo to release active compounds.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of hexadecanoic acid, 2-methoxy-1-(methoxymethyl)ethyl ester involves its hydrolysis to release hexadecanoic acid and 2-methoxy-1-(methoxymethyl)ethanol. Hexadecanoic acid can interact with cellular membranes and modulate signaling pathways, while 2-methoxy-1-(methoxymethyl)ethanol may have its own biological effects. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecanoic acid, 2-methyl-, methyl ester: This compound has a similar ester structure but with a methyl group instead of a methoxy group.
Hexadecanoic acid, 2-hydroxy-, methyl ester: This ester has a hydroxyl group, making it more hydrophilic compared to the methoxy derivative.
Uniqueness
Hexadecanoic acid, 2-methoxy-1-(methoxymethyl)ethyl ester is unique due to the presence of both methoxy and methoxymethyl groups, which influence its solubility, reactivity, and potential biological activities. These functional groups can enhance its stability and modify its interaction with biological systems compared to other esters of hexadecanoic acid.
Eigenschaften
CAS-Nummer |
136132-40-6 |
|---|---|
Molekularformel |
C21H42O4 |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
1,3-dimethoxypropan-2-yl hexadecanoate |
InChI |
InChI=1S/C21H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)25-20(18-23-2)19-24-3/h20H,4-19H2,1-3H3 |
InChI-Schlüssel |
ZEYQSIOXSAWZQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


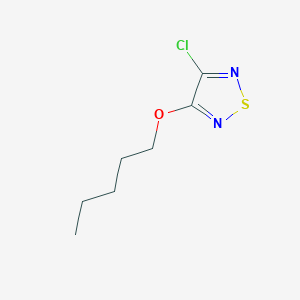
![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![6H,11H-Indolo[3,2-c]Isoquinoline-5-one](/img/structure/B14263890.png)

![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)
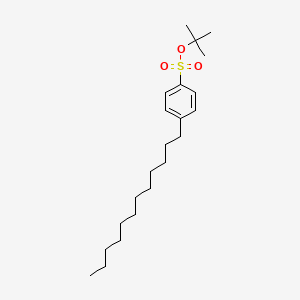
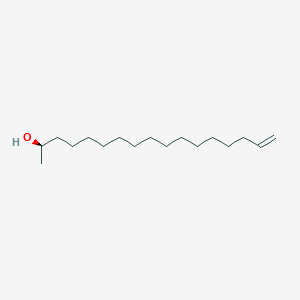
![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
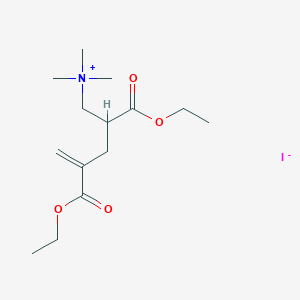
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)


